3-Vinyl-1-cyclobutene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Vinyl-1-cyclobutene is an organic compound characterized by a four-membered cyclobutene ring with a vinyl group attached to one of the carbon atoms. This compound is notable for its strained ring structure, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Vinyl-1-cyclobutene typically involves cycloaddition reactions. One common method is the [2+2] cycloaddition of 1,3-butadiene with ethylene under photochemical conditions. This reaction forms the cyclobutene ring with the vinyl group attached.
Industrial Production Methods: Industrial production of this compound may involve similar cycloaddition reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Vinyl-1-cyclobutene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group.
Substitution: The vinyl group can participate in substitution reactions, forming various substituted cyclobutenes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using halogens or halogenating agents.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Ethylcyclobutene.
Substitution: Halogenated cyclobutenes.
Scientific Research Applications
3-Vinyl-1-cyclobutene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Vinyl-1-cyclobutene involves its strained ring structure, which makes it highly reactive. The compound can undergo ring-opening reactions, forming reactive intermediates that can interact with various molecular targets. These interactions can lead to the formation of new chemical bonds and the modification of existing structures.
Comparison with Similar Compounds
Cyclobutene: Lacks the vinyl group, making it less reactive.
1-Vinylcyclobutene: Similar structure but with the vinyl group in a different position.
Cyclopentene: Larger ring size, different reactivity.
Uniqueness: 3-Vinyl-1-cyclobutene is unique due to its combination of a strained cyclobutene ring and a reactive vinyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.
Properties
CAS No. |
6555-52-8 |
---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
3-ethenylcyclobutene |
InChI |
InChI=1S/C6H8/c1-2-6-4-3-5-6/h2-4,6H,1,5H2 |
InChI Key |
WYQCWZUUCJVDGE-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.